5-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole
Overview
Description
5-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole, also known as 5-AMFETP, is a novel pyrazole compound with potential applications in scientific research. It has attractive physical and chemical properties, including low toxicity and a relatively low molecular weight, making it an interesting candidate for a wide range of research applications.
Scientific Research Applications
Antitumor Applications
Thiophene-based compounds incorporating pyrazolone moieties have been synthesized and evaluated for their antitumor activities. Studies show that these compounds exhibit good antitumor activity, with some showing moderate activity against various cancer cell lines (Gouda et al., 2016). Another research synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, revealing promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines (Gomha et al., 2016).
Antimicrobial Applications
Compounds synthesized from thiophene and pyrazole derivatives have demonstrated excellent to good antibacterial activity compared to reference drugs. Their synthesis and evaluation underline the potential of these compounds as antimicrobial agents (Mistry et al., 2016).
Antidepressant Applications
A series of thiophene-based pyrazolines have been synthesized and evaluated for antidepressant activity. One particular compound showed significant reduction in immobility time in both forced swimming and tail suspension tests, suggesting potential as an antidepressant medication (Mathew et al., 2014).
properties
IUPAC Name |
5-(azidomethyl)-1-(2-fluoroethyl)-3-thiophen-3-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN5S/c11-2-3-16-9(6-13-15-12)5-10(14-16)8-1-4-17-7-8/h1,4-5,7H,2-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBFEPYMMFEMLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)CN=[N+]=[N-])CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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